molecular formula C21H33NO5S B1674545 Latrunculin M CAS No. 122876-49-7

Latrunculin M

Numéro de catalogue: B1674545
Numéro CAS: 122876-49-7
Poids moléculaire: 411.6 g/mol
Clé InChI: ZDGSZBCCKDDREV-FQGBDBPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Latrunculin M is a novel marine toxin that disrupt microfilament organization in cultured cells.

Applications De Recherche Scientifique

Applications in Cancer Research

Cytotoxicity Studies
Latrunculin M has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that latrunculin derivatives exhibit significant antiproliferative activity against breast cancer cells, with IC50 values ranging from 0.5 to 10 μM depending on the specific derivative used .

Inhibition of Metastasis
The compound has been explored for its potential to inhibit cancer cell migration and invasion. In particular, this compound has been noted for its ability to reduce the migratory capacity of prostate cancer cells without inducing cytotoxic effects, highlighting its therapeutic potential in preventing metastasis .

Table: Cytotoxicity of Latrunculin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Effect
This compoundBreast Cancer0.5-10Significant antiproliferative
This compoundProstate Cancer100 nMInhibits migration
This compoundMelanoma0.04-0.82Anti-angiogenic activity

Developmental Biology

This compound has been utilized in developmental biology to study the effects of cytoskeletal disruption on embryonic development. For example, research has demonstrated that treatment with latrunculin improves the developmental capacity of cloned embryos by enhancing cleavage rates and blastocyst formation . This suggests that latrunculin can be instrumental in optimizing somatic cell nuclear transfer protocols.

Cellular Motility Studies

The compound's ability to disrupt actin polymerization makes it a valuable tool for studying cellular motility mechanisms. In plant biology, latrunculins have been shown to affect cytoplasmic streaming and cell movement by altering actin structures in plant cells . This application extends to understanding fundamental processes like cytokinesis and morphogenesis.

Potential Medical Applications

Beyond research applications, this compound exhibits potential medical uses due to its unique properties:

  • Antimicrobial Activity : Preliminary studies suggest that latrunculin derivatives may possess antibacterial properties .
  • Anti-Angiogenic Effects : The ability of latrunculins to inhibit angiogenesis could be leveraged in therapeutic strategies against tumors that rely on new blood vessel formation .

Case Studies

  • Study on Cloned Embryos
    A study demonstrated that treatment with latrunculin A (a related compound) significantly improved the birth rates of cloned mice by optimizing the nuclear transfer protocol through gentle inhibition of actin polymerization . This finding underscores the potential application of latrunculin compounds in reproductive technologies.
  • Inhibition of Cell Migration
    Research involving prostate cancer cells showed that a specific derivative of latrunculin inhibited cell migration effectively while maintaining low cytotoxicity levels, suggesting its use as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are standard experimental protocols for using Latrunculin M in actin cytoskeleton disruption assays?

  • Methodological Answer : Begin by titrating this compound concentrations (e.g., 10 nM–1 µM) to identify the optimal dose for actin depolymerization in your cell type, as sensitivity varies across models. Validate effects using fluorescence microscopy with phalloidin staining for F-actin visualization. Confirm compound purity (>95%) via Certificate of Analysis (COA) and ensure proper storage (-20°C in anhydrous DMSO) to maintain stability. Include vehicle controls (DMSO-only) and comparative assays with Latrunculin A to assess specificity .

Q. How can researchers validate the specificity of this compound in cellular studies?

  • Methodological Answer : Use combinatorial treatments with other cytoskeletal inhibitors (e.g., Cytochalasin D for actin or Nocodazole for microtubules) to isolate this compound’s effects. Perform rescue experiments by washing out this compound and monitoring actin repolymerization over time. Quantify results using quantitative PCR (qPCR) for actin-regulatory genes or Western blotting for G-/F-actin ratios. Cross-reference findings with genetic actin knockdown models to rule off-target effects .

Q. What are essential controls for experiments involving this compound?

  • Methodological Answer : Include (1) vehicle controls (equivalent DMSO concentrations), (2) positive controls (e.g., cells treated with jasplakinolide to stabilize F-actin), and (3) negative controls (untreated cells). For viability assays, pair with cytotoxicity measurements (e.g., LDH release) to distinguish cytoskeletal effects from cell death. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .

Advanced Research Questions

Q. How to design experiments differentiating this compound’s effects from other cytoskeletal disruptors in metastatic cancer models?

  • Methodological Answer : Employ time-lapse live-cell imaging to track real-time actin dynamics in metastatic cells (e.g., MDA-MB-231) treated with this compound versus other inhibitors. Combine with transcriptomic profiling (RNA-seq) to identify unique pathways affected. Use transwell migration assays with Matrigel-coated membranes to quantify invasion suppression. Validate findings with CRISPR-Cas9 actin isoform knockouts to isolate mechanism-specific outcomes .

Q. What statistical approaches resolve contradictions in dose-response data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses of published dose-response curves (e.g., EC50 values) to identify confounding variables (e.g., cell confluency, serum concentration). Apply sensitivity analyses using Bayesian hierarchical models to account for inter-study variability. Replicate conflicting experiments under standardized conditions (e.g., synchronized cell cycles, serum-free media) to isolate critical parameters .

Q. How to optimize this compound for use in live-cell imaging without inducing phototoxicity?

  • Methodological Answer : Pre-test illumination settings (e.g., lower LED intensity, reduced exposure time) to minimize photobleaching of fluorescent actin probes (e.g., LifeAct-GFP). Use spinning-disk confocal microscopy to reduce phototoxicity. Validate compatibility by comparing actin dynamics in treated vs. untreated cells under identical imaging conditions. Calibrate this compound concentrations to balance actin inhibition with cell viability during prolonged imaging .

Q. Methodological Considerations for Data Reproducibility

Q. How to ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Document batch-specific details (e.g., supplier, lot number, purity) in supplementary materials. Share raw imaging data and analysis pipelines (e.g., FIJI/ImageJ macros for actin quantification) via public repositories. Adhere to community standards like the MIAME guidelines for omics data. Collaborate with independent labs for cross-validation of key findings .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity?

  • Methodological Answer : Pre-screen each batch using a standardized actin polymerization assay (e.g., pyrene-actin fluorescence). Normalize activity relative to a reference batch stored long-term. Use LC-MS to verify structural integrity and rule out degradation products. Report variability ranges in publications to guide interpretation of divergent results .

Q. Handling Data Contradictions

Q. How to address conflicting reports on this compound’s off-target effects in neuronal cells?

  • Methodological Answer : Perform phosphoproteomic screens to identify non-actin targets (e.g., kinases). Compare results across neuronal subtypes (e.g., primary neurons vs. neuroblastoma lines) to assess model-dependent effects. Use isoform-specific actin antibodies to confirm target engagement. Publish negative findings in data repositories to improve transparency .

Propriétés

Numéro CAS

122876-49-7

Formule moléculaire

C21H33NO5S

Poids moléculaire

411.6 g/mol

Nom IUPAC

methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate

InChI

InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1

Clé InChI

ZDGSZBCCKDDREV-FQGBDBPUSA-N

SMILES

CC(CCC1CCCC(O1)(C2CSC(=O)N2)O)C=CCCC(=CC(=O)OC)C

SMILES isomérique

C[C@@H](CC[C@@H]1CCC[C@@](O1)([C@@H]2CSC(=O)N2)O)/C=C\CC/C(=C\C(=O)OC)/C

SMILES canonique

CC(CCC1CCCC(O1)(C2CSC(=O)N2)O)C=CCCC(=CC(=O)OC)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Latrunculin M; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.